molecular formula C32H38O14 B3025929 12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone

12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone

Cat. No.: B3025929
M. Wt: 646.6 g/mol
InChI Key: ZIOHDYUFQITWAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BE-26263: is an antiosteoporotic agent isolated from the microorganism Scedosporium apiospermum. This compound exhibits estrogenic effects and has been studied for its potential in treating osteoporosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BE-26263 involves the cultivation of Scedosporium apiospermum under specific conditions to produce the compound. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .

Industrial Production Methods: Industrial production of BE-26263 would likely involve large-scale fermentation processes using Scedosporium apiospermum. The compound would then be extracted and purified using standard biochemical techniques .

Chemical Reactions Analysis

Types of Reactions: BE-26263 undergoes various chemical reactions, including:

    Oxidation: BE-26263 can be oxidized under specific conditions to form different oxidation products.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: BE-26263 can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or other reduced forms .

Scientific Research Applications

Chemistry: BE-26263 is used in chemical research to study its unique structure and reactivity. It serves as a model compound for understanding the behavior of similar natural products.

Biology: In biological research, BE-26263 is studied for its effects on cellular processes. Its estrogenic activity makes it a valuable tool for investigating hormone-related pathways.

Medicine: BE-26263 has potential therapeutic applications in treating osteoporosis due to its antiosteoporotic properties. It is also being explored for its potential in hormone replacement therapy.

Industry: In the industrial sector, BE-26263 could be used in the development of new pharmaceuticals and as a lead compound for drug discovery .

Mechanism of Action

BE-26263 exerts its effects by binding to estrogen receptors, mimicking the action of natural estrogens. This binding activates estrogenic pathways, leading to the promotion of bone formation and the inhibition of bone resorption. The molecular targets include estrogen receptors alpha and beta, which are involved in regulating bone metabolism .

Comparison with Similar Compounds

    Estradiol: A natural estrogen with similar estrogenic effects.

    Raloxifene: A selective estrogen receptor modulator used in the treatment of osteoporosis.

    Genistein: A phytoestrogen with estrogenic activity.

Uniqueness: BE-26263 is unique due to its microbial origin and specific structure, which provides distinct biological activities compared to other estrogenic compounds. Its antiosteoporotic properties and potential for hormone replacement therapy make it a valuable compound for further research and development .

Biological Activity

The compound 12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone , also known as BE-26263, is a complex organic molecule with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicine based on diverse research findings.

  • Molecular Formula : C32H48O14
  • Molecular Weight : 732.7 g/mol
  • Structural Features : The compound contains multiple hydroxyl groups and a unique tricyclic structure that contributes to its biological activity.

Antiosteoporotic Effects

Research indicates that BE-26263 exhibits antiosteoporotic properties. It has been isolated from the fungus Scedosporium apiospermum, which is known for producing various bioactive compounds. Studies have shown that this compound can enhance bone density and strength by promoting osteoblast differentiation and inhibiting osteoclast activity.

  • Osteoblast Activation : BE-26263 stimulates osteoblasts (bone-forming cells) to increase bone matrix production.
  • Inhibition of Osteoclastogenesis : The compound reduces the formation and activity of osteoclasts (bone-resorbing cells), leading to decreased bone loss.

Antioxidant Properties

BE-26263 has demonstrated significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related damage in cells.

Research Findings

  • A study showed that BE-26263 scavenges free radicals effectively, contributing to cellular protection against oxidative damage.
  • In vitro assays indicated that the compound can reduce lipid peroxidation levels in cellular models.

Antimicrobial Activity

Preliminary investigations suggest that BE-26263 possesses antimicrobial properties against various pathogens.

Case Studies

  • Fungal Inhibition : In laboratory settings, BE-26263 exhibited inhibitory effects against fungal strains such as Candida albicans.
  • Bacterial Resistance : The compound showed potential against Gram-positive bacteria like Staphylococcus aureus, indicating its possible use in treating bacterial infections.

Summary of Biological Activities

Activity TypeObserved EffectsReference
AntiosteoporoticIncreased bone density
AntioxidantReduced oxidative stress
AntimicrobialInhibition of fungal and bacterial growth
MechanismDescriptionImplication
Osteoblast ActivationStimulates bone formationPotential osteoporosis treatment
Osteoclast InhibitionReduces bone resorptionBone health maintenance
Free Radical ScavengingProtects cells from oxidative damageCellular health enhancement

Properties

IUPAC Name

12,14,30,32-tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38O14/c1-15-6-20-11-22(33)13-24(35)29(20)31(40)45-18(4)9-27(38)43-16(2)7-21-12-23(34)14-25(36)30(21)32(41)46-19(5)10-28(39)44-17(3)8-26(37)42-15/h11-19,33-36H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIOHDYUFQITWAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=CC(=C2)O)O)C(=O)OC(CC(=O)OC(CC3=C(C(=CC(=C3)O)O)C(=O)OC(CC(=O)OC(CC(=O)O1)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

646.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone
Reactant of Route 2
12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone
Reactant of Route 3
12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone
Reactant of Route 4
12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone
Reactant of Route 5
12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone
Reactant of Route 6
12,14,30,32-Tetrahydroxy-4,8,18,22,26-pentamethyl-3,7,17,21,25-pentaoxatricyclo[26.4.0.010,15]dotriaconta-1(28),10(15),11,13,29,31-hexaene-2,6,16,20,24-pentone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.